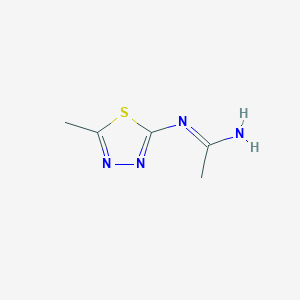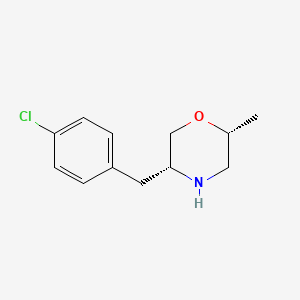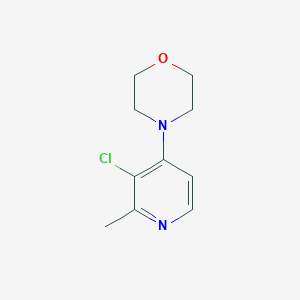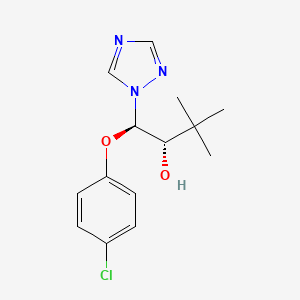
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a hydrazinylmethyl group and a trifluoroethyl group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azides or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals and materials science, particularly in the creation of fluorinated polymers.
Wirkmechanismus
The mechanism of action of 5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, while the hydrazinyl group can participate in hydrogen bonding or other interactions. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A precursor in the synthesis of the compound.
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A similar compound with an amino group instead of a hydrazinyl group.
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole: A compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole lies in its combination of a hydrazinyl group and a trifluoroethyl group on a pyrazole ring. This combination imparts unique chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H9F3N4 |
|---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methylhydrazine |
InChI |
InChI=1S/C6H9F3N4/c7-6(8,9)4-13-5(3-11-10)1-2-12-13/h1-2,11H,3-4,10H2 |
InChI-Schlüssel |
LLHPUBSJWKRDLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1)CC(F)(F)F)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



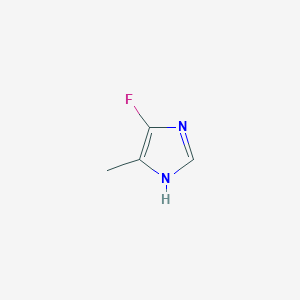
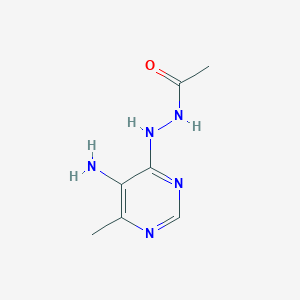
![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
